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Compound of Interest

2-(4-Methoxybenzamido)acetic
Compound Name: o
aci

Cat. No. BO78517

For Immediate Release

This technical guide provides a detailed analysis of the predicted spectral data for 2-(4-
Methoxybenzamido)acetic acid, a molecule of interest for researchers, scientists, and
professionals in the field of drug development. Due to the limited availability of direct
experimental spectra in public databases, this document presents a comprehensive set of
predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data. These predictions are derived from the analysis of structurally analogous compounds,
namely 4-methoxybenzoic acid and N-acetylglycine, providing a robust foundation for the
characterization of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for 2-(4-
Methoxybenzamido)acetic acid.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
) Carboxylic acid proton
~10.5-12.0 Singlet (broad) 1H
(-COOH)
~8.6 - 8.8 Triplet 1H Amide proton (-NH)
Aromatic protons
~7.8-8.0 Doublet 2H
(ortho to carbonyl)
Aromatic protons
~6.9-7.1 Doublet 2H
(meta to carbonyl)
Methylene protons (-
~4.1-43 Doublet 2H
CH3z-)
) Methoxy protons (-
~3.8-3.9 Singlet 3H

OCHs3)

Solvent: DMSO-ds

Table 2: Predicted **C NMR Spectral Data

Chemical Shift (ppm)

Assignment

~171.0-173.0 Carboxylic acid carbonyl carbon (-COOH)

~166.0 - 168.0 Amide carbonyl carbon (-C=0)

1620 - 164.0 Aromatic carbon (para to carbonyl, attached to -
OCHs)

~129.0 - 131.0 Aromatic carbons (ortho to carbonyl)

~125.0 - 127.0 Aromatic carbon (ipso, attached to carbonyl)

~113.0-115.0 Aromatic carbons (meta to carbonyl)

~55.0-57.0 Methoxy carbon (-OCH3)

~41.0-43.0 Methylene carbon (-CHz-)
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Solvent: DMSO-ds

Table 3: Predicted IR Spectral Data

Wavenumber (cm~?) Intensity Assignment

~3300 - 3400 Medium N-H stretch (amide)

~2500 - 3300 Broad O-H stretch (carboxylic acid)
~1700 - 1730 Strong C=0 stretch (carboxylic acid)
~1640 - 1670 Strong C=0 stretch (amide I)
~1600, ~1510 Medium-Strong C=C stretches (aromatic)
~1520 - 1550 Medium N-H bend (amide II)

~1250 Strong C-O stretch (aryl ether)
~1170 Medium C-O stretch (carboxylic acid)

IabJeA..EtedmIed.Mass.Speﬂmmﬂx:y Data

Interpretation

209 [M]*, Molecular ion

151 [M - C2H202]*, Loss of glycyl group

135 [CsH702]*, 4-Methoxybenzoyl cation

107 [C7H70]*, Loss of CO from 4-methoxybenzoyl
cation

77 [CeHs]*, Phenyl cation

Experimental Protocols

The following are generalized experimental protocols that would be suitable for the acquisition

of spectral data for 2-(4-Methoxybenzamido)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of 2-(4-Methoxybenzamido)acetic acid (5-10 mg) would be dissolved in
approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-des. The solution would
be transferred to a 5 mm NMR tube. *H and 3C NMR spectra would be acquired on a 400 MHz
or higher field NMR spectrometer. For *H NMR, a standard pulse sequence would be used,
with a spectral width of approximately 16 ppm and a sufficient number of scans to achieve a
good signal-to-noise ratio. For 133C NMR, a proton-decoupled pulse sequence would be
employed, with a spectral width of around 220 ppm. Chemical shifts would be referenced to the
residual solvent peak.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample would be finely ground with dry potassium bromide (KBr) and
pressed into a thin, transparent pellet. Alternatively, the spectrum could be recorded using an
Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is
placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400
cm~* with a resolution of 4 cm~2.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using an electron ionization (El) mass
spectrometer. A small amount of the sample would be introduced into the ion source, typically
via a direct insertion probe or after separation by gas chromatography if the compound is
sufficiently volatile and thermally stable. The sample would be ionized by a 70 eV electron
beam. The resulting ions would be separated by a mass analyzer (e.g., a quadrupole or time-
of-flight analyzer) and detected. The mass spectrum would be recorded over a mass-to-charge
(m/z) range of approximately 50-300.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized organic compound like 2-(4-Methoxybenzamido)acetic acid.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.

« To cite this document: BenchChem. [Spectral Data Analysis of 2-(4-
Methoxybenzamido)acetic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b078517#spectral-data-for-2-4-
methoxybenzamido-acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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